Cas no 1804349-05-0 (4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol)

4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol is a fluorinated pyridine derivative with a methoxy and nitro substitution pattern, along with a hydroxymethyl functional group at the 6-position. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group provides reactivity for further functionalization, while the hydroxymethyl moiety allows for derivatization into esters, ethers, or other modified structures. This compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric properties. Its structural features make it suitable for applications requiring selective reactivity and stability under synthetic conditions.
4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol structure
1804349-05-0 structure
Product name:4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol
CAS No:1804349-05-0
MF:C8H7F3N2O5
MW:268.146792650223
CID:4813675

4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol
    • Inchi: 1S/C8H7F3N2O5/c1-17-5-2-4(3-14)12-7(13(15)16)6(5)18-8(9,10)11/h2,14H,3H2,1H3
    • InChI Key: WLAYAWXELOBLLN-UHFFFAOYSA-N
    • SMILES: FC(OC1=C([N+](=O)[O-])N=C(CO)C=C1OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Topological Polar Surface Area: 97.4
  • XLogP3: 1.3

4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029087476-1g
4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol
1804349-05-0 97%
1g
$1,534.70 2022-04-02

4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol Related Literature

Additional information on 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol

Recent Advances in the Study of 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol (CAS: 1804349-05-0)

The compound 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol (CAS: 1804349-05-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic challenges and innovative approaches to obtaining 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol with high purity and yield. Researchers have employed advanced catalytic methods and green chemistry principles to optimize the synthesis process, reducing the environmental impact while maintaining efficiency. The compound's structural features, including the nitro and trifluoromethoxy groups, are believed to contribute to its reactivity and binding affinity towards biological targets.

In terms of biological activity, preliminary investigations suggest that 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. These findings have sparked interest in its potential as a lead compound for developing novel anti-inflammatory agents. Further in vitro and in vivo studies are underway to elucidate its mechanism of action and evaluate its therapeutic potential.

Additionally, the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability, have been the subject of recent research. Scientists are exploring various formulation strategies to enhance its delivery and efficacy, including nanoparticle-based systems and prodrug approaches. These advancements are critical for translating the compound's potential into clinically viable therapies.

In conclusion, 4-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-6-methanol represents a promising candidate for further investigation in drug discovery and development. Its unique chemical structure and biological activity profile offer exciting opportunities for addressing unmet medical needs. Future research should focus on optimizing its synthetic routes, expanding its biological evaluations, and advancing its formulation technologies to fully realize its therapeutic potential.

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